molecular formula C23H19ClN4O5S B11419124 5-chloro-2-(ethylsulfonyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide

Cat. No.: B11419124
M. Wt: 498.9 g/mol
InChI Key: SFADQEHHRSPBNC-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethanesulfonyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzofuran moiety, and several functional groups such as chloro, ethanesulfonyl, and carbamoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethanesulfonyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzofuran moiety, and the addition of the functional groups. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Benzofuran Moiety: The benzofuran moiety can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of benzofuran with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.

    Addition of Functional Groups: The chloro, ethanesulfonyl, and carbamoyl groups can be introduced through various substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethanesulfonyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield dechlorinated or desulfonylated products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe for studying specific biological pathways or as a tool for investigating the function of specific proteins or enzymes.

    Medicine: The compound may have potential as a lead compound for the development of new drugs or therapeutic agents, particularly for diseases involving specific molecular targets.

    Industry: The compound may have applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide depends on its specific molecular targets and pathways. The compound may interact with specific proteins or enzymes, modulating their activity and affecting various cellular processes. The exact mechanism of action may involve binding to active sites, inhibiting or activating specific pathways, or inducing conformational changes in target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(ethanesulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide
  • 5-Chloro-2-(ethanesulfonyl)-N-(4-methylphenyl)pyrimidine-4-carboxamide

Uniqueness

5-Chloro-2-(ethanesulfonyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the benzofuran moiety and the specific arrangement of functional groups may confer unique properties and reactivity compared to similar compounds. This uniqueness may make it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H19ClN4O5S

Molecular Weight

498.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C23H19ClN4O5S/c1-3-34(31,32)23-25-12-16(24)19(28-23)21(29)27-18-15-6-4-5-7-17(15)33-20(18)22(30)26-14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

SFADQEHHRSPBNC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C)Cl

Origin of Product

United States

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